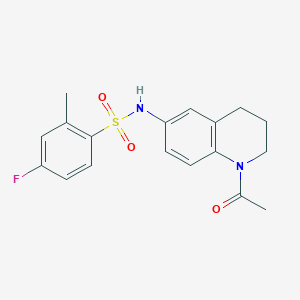

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1-acetylated tetrahydroquinoline scaffold linked to a substituted benzene ring via a sulfonamide group. The benzene ring is functionalized with a fluorine atom at the 4-position and a methyl group at the 2-position.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-10-15(19)5-8-18(12)25(23,24)20-16-6-7-17-14(11-16)4-3-9-21(17)13(2)22/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQRPALIZSLFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The subsequent acetylation of the amine group is carried out using acetic anhydride or acetyl chloride under basic conditions.

The introduction of the fluorine atom and the sulfonamide group is achieved through electrophilic aromatic substitution reactions. The fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The sulfonamide group is introduced by reacting the fluorinated intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new sulfonamide derivatives or other substituted products.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the sulfonamide group can interact with the active site of enzymes, leading to inhibition of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related analogs from the literature:

Structural and Functional Group Analysis

- Core Heterocycle: The target compound’s tetrahydroquinoline core differs from the tetrahydroisoquinoline in ’s analog, altering ring planarity and electronic properties . Isoquinoline derivatives often exhibit distinct binding modes due to nitrogen positioning. QOD and ICD () replace the sulfonamide with ethanediamide or carboxamide linkers, reducing acidity compared to sulfonamides, which may impact hydrogen-bonding interactions .

- The cyclopropylethyl substituent in ’s analog increases lipophilicity, whereas the target’s 4-fluoro-2-methylbenzene group balances hydrophobicity and steric effects.

Heterocyclic Additions :

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on a review of available literature.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group and a fluorinated aromatic ring . The general structure can be represented as follows:

The synthesis typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This is often achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

- Acetylation : The tetrahydroquinoline amine group is acetylated using acetic anhydride or acetyl chloride.

- Sulfonamide Formation : The final step involves introducing the sulfonamide group, which can enhance the compound's biological activity through interactions with various molecular targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting enzyme activity by mimicking substrate structures or binding to active sites. The fluorine atom enhances binding affinity and selectivity for certain biological targets .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the sulfonamide structure can lead to enhanced antibacterial efficacy. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of autoimmune diseases, derivatives of tetrahydroquinoline have shown promise in reducing inflammation by modulating immune responses. Specifically, a derivative exhibited effective treatment outcomes in psoriasis models by acting as an inverse agonist of RORγt, a key regulator in Th17-mediated pathways .

Research Findings

| Study | Biological Activity | Results |

|---|---|---|

| Study 1 | Antimicrobial | MIC values < 10 µM against E. coli |

| Study 2 | Anti-inflammatory | Reduced inflammation markers in mice models |

| Study 3 | Enzyme inhibition | Significant inhibition of target enzymes at low concentrations |

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization involves:

-

Stepwise Functionalization : Start with tetrahydroquinoline core formation, followed by acetylation at the 1-position and sulfonamide coupling at the 6-position. Use protecting groups (e.g., Boc) to prevent side reactions .

-

Reaction Conditions : Optimize temperature (60–80°C for sulfonamide coupling), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., triethylamine for deprotonation) .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Parameter Optimal Range Impact on Yield/Purity Temperature 60–80°C Higher yields with controlled side reactions Solvent DMF or THF Enhances sulfonamide coupling efficiency Catalyst Triethylamine Neutralizes HCl byproducts, improving purity

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

-

NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl group at 1-position, sulfonamide at 6-position) .

-

IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

-

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂FN₂O₃S) .

Technique Key Peaks/Bands Structural Confirmation ¹H NMR δ 2.1 (acetyl CH₃) Acetylation success IR 1700 cm⁻¹ (C=O) Ketone group presence

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

-

Substituent Variation : Modify the acetyl group (e.g., replace with benzoyl or ethylsulfonyl) to assess impact on target binding .

-

Biological Assays : Use in vitro enzyme inhibition assays (e.g., COX-2 or HDAC targets) and correlate activity with substituent electronegativity/hydrophobicity .

-

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with protein targets .

Modification Biological Target Expected Outcome Acetyl → Ethylsulfonyl HDAC Increased hydrophobic interactions Fluorine → Chlorine COX-2 Enhanced electronegativity for binding

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies .

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed incubation time, pH 7.4) .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement specificity .

Q. What crystallographic strategies are suitable for determining its 3D conformation?

- Methodological Answer :

-

Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane) .

-

Refinement Software : Use SHELXL for small-molecule refinement (twinning detection, high-resolution data) .

-

Data Interpretation : Analyze torsion angles to confirm spatial arrangement of the acetyl and sulfonamide groups .

Crystallographic Parameter Target Value Resolution <1.0 Å R-factor <0.05

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.